molecular formula C45H71CuN11O6 B12385896 HIV-1 inhibitor-62

HIV-1 inhibitor-62

カタログ番号: B12385896
分子量: 925.7 g/mol
InChIキー: BGKGMHCVHZTYPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HIV-1 inhibitor-62 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound is part of a broader class of antiretroviral drugs that target various stages of the HIV-1 life cycle. The primary goal of this compound is to prevent the virus from integrating its genetic material into the host cell’s DNA, thereby halting the progression of the infection.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 inhibitor-62 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

    Formation of the Core Structure: This step involves the construction of the basic molecular framework using techniques such as cyclization or condensation reactions.

    Functional Group Introduction: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, or acylation.

    Purification: The final compound is purified using techniques like recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.

    Automated Systems: Automated systems are employed to monitor and control reaction parameters such as temperature, pressure, and pH.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

化学反応の分析

Types of Reactions

HIV-1 inhibitor-62 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

科学的研究の応用

HIV-1 inhibitor-62 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in studies to understand the molecular interactions between HIV-1 and host cells.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of HIV-1 infections.

    Industry: Utilized in the development of new antiretroviral drugs and formulations.

作用機序

HIV-1 inhibitor-62 exerts its effects by targeting the integrase enzyme of HIV-1. The integrase enzyme is responsible for integrating the viral DNA into the host cell’s genome. This compound binds to the active site of the integrase enzyme, preventing the strand transfer of the viral genome into the host genome. This inhibition blocks the replication of the virus and prevents the progression of the infection .

類似化合物との比較

HIV-1 inhibitor-62 can be compared with other integrase strand transfer inhibitors (INSTIs) such as raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir . While all these compounds share a similar mechanism of action, this compound may offer unique advantages in terms of potency, selectivity, and resistance profile. For instance:

    Raltegravir: The first INSTI approved for clinical use, known for its rapid action but limited by resistance issues.

    Elvitegravir: Often used in combination with other antiretrovirals, but requires boosting with cobicistat.

    Dolutegravir: Known for its high barrier to resistance and once-daily dosing.

    Bictegravir: Offers a favorable pharmacokinetic profile and is co-formulated with other antiretrovirals.

    Cabotegravir: Available as a long-acting injectable formulation, providing an alternative to daily oral dosing.

This compound’s uniqueness lies in its specific binding affinity and potential to overcome resistance mechanisms that affect other INSTIs.

特性

分子式

C45H71CuN11O6

分子量

925.7 g/mol

IUPAC名

copper;4,10-diaza-1,7-diazanidacyclotridec-5-ylmethyl 6-[[6,13-bis[3-(dimethylamino)propyl]-9-[3-(dimethylamino)propylimino]-5-hydroxy-7,12,14-trioxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4,8(16),10-pentaen-2-yl]amino]hexanoate

InChI

InChI=1S/C45H71N11O6.Cu/c1-52(2)23-11-18-51-36-29-34-38-39-33(42(58)56(45(61)41(36)39)27-13-25-54(5)6)28-35(40(38)44(60)55(43(34)59)26-12-24-53(3)4)50-17-9-7-8-14-37(57)62-31-32-30-48-20-19-46-15-10-16-47-21-22-49-32;/h28-29,32,46,49-50,58H,7-27,30-31H2,1-6H3;/q-2;+2

InChIキー

BGKGMHCVHZTYPL-UHFFFAOYSA-N

正規SMILES

CN(C)CCCN=C1C=C2C3=C(C(=CC4=C(N(C(=O)C1=C43)CCCN(C)C)O)NCCCCCC(=O)OCC5C[N-]CCNCCC[N-]CCN5)C(=O)N(C2=O)CCCN(C)C.[Cu+2]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。